molecular formula C23H23NO2 B3955048 N-[4-(benzyloxy)phenyl]-2-phenylbutanamide

N-[4-(benzyloxy)phenyl]-2-phenylbutanamide

Cat. No.: B3955048
M. Wt: 345.4 g/mol
InChI Key: ABIGQGYIALWEGE-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a benzyloxy-phenyl group at the 4-position and a phenyl group at the 2-position. These compounds often serve as intermediates or bioactive agents due to their aromatic and amide functionalities, which influence solubility, stability, and receptor interactions .

Properties

IUPAC Name

2-phenyl-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-22(19-11-7-4-8-12-19)23(25)24-20-13-15-21(16-14-20)26-17-18-9-5-3-6-10-18/h3-16,22H,2,17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIGQGYIALWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387718
Record name ST50722057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6611-65-0
Record name ST50722057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-phenylbutanamide typically involves the reaction of 4-benzyloxyaniline with 2-phenylbutanoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 4-benzyloxyaniline and the acyl chloride group of 2-phenylbutanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Substituent Chain Length : Elongating the acyl chain from acetamide (C2) to butanamide (C4) may enhance lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Synthetic Efficiency : Ultrasound methods improve yields and reduce reaction times for benzyloxy-phenyl derivatives, advocating for green chemistry approaches in scaling production .

Biological Versatility : The benzyloxy-phenyl scaffold is a versatile pharmacophore, adaptable to antimicrobial, antioxidant, or receptor-targeting applications depending on substituents .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-phenylbutanamide is a synthetic organic compound characterized by its unique structural features, including a benzyloxy group and a phenylbutanamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of inflammation and enzyme modulation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit leukotriene A-4 hydrolase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By modulating this pathway, the compound may reduce inflammation and alleviate symptoms associated with inflammatory diseases.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : Targeting specific enzymes such as leukotriene A-4 hydrolase.
  • Receptor Modulation : Potentially interacting with receptors involved in inflammatory pathways.

This dual action may enhance its therapeutic potential in treating conditions like arthritis and asthma.

Antioxidant Activity

In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may possess antioxidant properties. This could further contribute to its therapeutic efficacy by protecting cells from oxidative stress, which is often linked to chronic inflammatory conditions.

Summary of Key Studies

Study ReferenceFindings
Demonstrated inhibition of leukotriene A-4 hydrolase, suggesting anti-inflammatory potential.
Investigated antioxidant properties alongside anti-inflammatory effects.
Explored structural analogs and their varying degrees of biological activity, highlighting the unique profile of this compound.

Case Study: In Vitro Analysis

In vitro studies have shown that this compound effectively reduces the production of inflammatory cytokines in cultured human cells. This was assessed through ELISA assays measuring cytokine levels post-treatment compared to controls.

Applications in Medicine

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Anti-inflammatory Treatments : Potential use in managing chronic inflammatory diseases such as rheumatoid arthritis.
  • Antioxidant Therapies : Possible application in conditions exacerbated by oxidative stress.
  • Pharmaceutical Development : As an intermediate in synthesizing other biologically active compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.